molecular formula C5H10O2 B1329541 Acrolein dimethyl acetal CAS No. 6044-68-4

Acrolein dimethyl acetal

Cat. No. B1329541
CAS RN: 6044-68-4
M. Wt: 102.13 g/mol
InChI Key: OBWGMYALGNDUNM-UHFFFAOYSA-N
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Patent
US09227983B2

Procedure details

0.16 gm of 13b.1 (0.192 mmol) and 42 mg of acrolein dimethyl acetal (0.41 mmol) were weighed into a 25 ml RB flask followed by addition of 40 mg of Montmorillonite clay, the flask was capped with a septum and 3 ml of ACN were added under nitrogen. The pH of the reaction was determined to be about 6. About 3 microliters of TFA were added. After additional stirring, the pH was found to be 3.5. After 30 minutes, 0.15 ml of acrolein dimethyl acetal was added and stirring continued at room temperature. The reaction was monitored by TLC and HPLC. The reaction was quenched after stirring for 5 hours with 2 ml of aqueous sodium bicarbonate and the solution was filtered over a bed of celite. The celite bed was washed with 20 ml of ACN, and the filtrates combined and concentrated on the rotavapor. The crude product was purified by reverse phase chromatography using methanol/water 4:1 to give 150 mg of acrolein acetal product, 14b.1.
[Compound]
Name
13b.1
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
[Compound]
Name
Montmorillonite
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 μL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6]C)[CH:4]=[CH2:5].[C:8](O)(C(F)(F)F)=O.[C:15](#N)[CH3:16]>>[CH3:8][CH2:1][O:2][CH:3]([O:6][CH2:15][CH3:16])[CH:4]=[CH2:5]

Inputs

Step One
Name
13b.1
Quantity
0.16 g
Type
reactant
Smiles
Name
Quantity
42 mg
Type
reactant
Smiles
COC(C=C)OC
Step Two
Name
Montmorillonite
Quantity
40 mg
Type
reactant
Smiles
Step Three
Name
Quantity
3 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0.15 mL
Type
reactant
Smiles
COC(C=C)OC
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under nitrogen
CUSTOM
Type
CUSTOM
Details
continued at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
STIRRING
Type
STIRRING
Details
after stirring for 5 hours with 2 ml of aqueous sodium bicarbonate
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered over a bed of celite
WASH
Type
WASH
Details
The celite bed was washed with 20 ml of ACN
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotavapor
CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse phase chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCOC(C=C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.